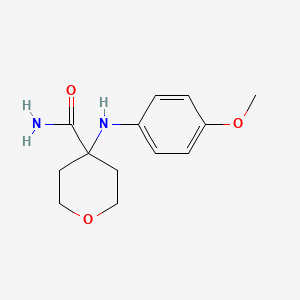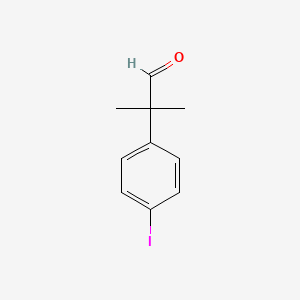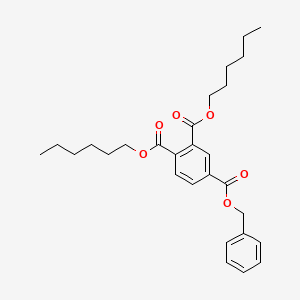
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyanilino)oxane-4-carboxamide is an organic compound with the molecular formula C13H17NO3 It is a derivative of aniline and oxane, characterized by the presence of a methoxy group attached to the aniline ring and a carboxamide group attached to the oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyanilino)oxane-4-carboxamide typically involves the reaction of 4-methoxyaniline with oxane-4-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of 4-(4-methoxyanilino)oxane-4-carboxamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxyanilino)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-hydroxyanilino)oxane-4-carboxamide.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of 4-(4-methoxyanilino)oxane-4-amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 4-(4-hydroxyanilino)oxane-4-carboxamide, while reduction of the carboxamide group produces 4-(4-methoxyanilino)oxane-4-amine.
Aplicaciones Científicas De Investigación
4-(4-methoxyanilino)oxane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyanilino)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
4-(4-methoxyanilino)oxane-4-carboxamide can be compared with other similar compounds, such as:
4-(4-hydroxyanilino)oxane-4-carboxamide: This compound differs by the presence of a hydroxyl group instead of a methoxy group.
4-(4-methoxyanilino)oxane-4-amine: This compound has an amine group instead of a carboxamide group.
4-(4-chloroanilino)oxane-4-carboxamide: This compound has a chloro group instead of a methoxy group.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-(4-methoxyanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16) |
Clave InChI |
GGAMNDUIVBJZKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)

![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
